molecular formula C10H12N2O B7556900 N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide

N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide

Cat. No. B7556900
M. Wt: 176.21 g/mol
InChI Key: KHCVMLJHFTYTJZ-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a synthetic molecule that belongs to the class of pyridine derivatives and has been studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide involves its ability to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide also activates certain signaling pathways that are involved in cell survival and proliferation. These mechanisms of action make N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide a potential candidate for the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide also inhibits the activity of enzymes that are involved in the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Additionally, N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative stress.

Advantages and Limitations for Lab Experiments

N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide can be expensive to synthesize, which can limit its availability for some researchers.

Future Directions

There are several future directions for research on N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. One area of research is the development of new drugs that are based on the structure of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. These drugs could be used to treat a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another area of research is the study of the mechanisms of action of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. This could help to identify new targets for drug development and improve our understanding of the biological effects of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. Finally, more research is needed to determine the safety and efficacy of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide in humans, which could pave the way for clinical trials and the development of new drugs.

Synthesis Methods

The synthesis of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide involves the reaction of N-methylpyridin-4-amine with acryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a pure form of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide.

Scientific Research Applications

N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-4-6-11-7-5-9/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCVMLJHFTYTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(pyridin-4-ylmethyl)acrylamide

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